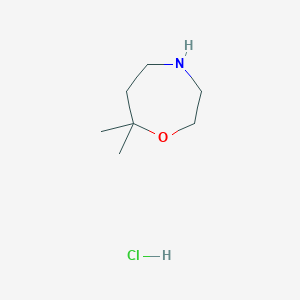

7,7-Dimethyl-1,4-oxazepane hydrochloride

Description

7,7-Dimethyl-1,4-oxazepane hydrochloride is a heterocyclic organic compound featuring a seven-membered oxazepane ring with two methyl groups at the 7-position, substituted with a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced lipophilicity and conformational rigidity, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

7,7-dimethyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)3-4-8-5-6-9-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYRQSJVGYYKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCCO1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172463-13-5 | |

| Record name | 7,7-dimethyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoethanol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the oxazepane ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazepane compounds.

Substitution: The nitrogen atom in the oxazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

It appears the user is asking for information about "7,7-Dimethyl-1,4-oxazepane hydrochloride," but the provided search results discuss "2,2-Dimethyl-1,4-oxazepane hydrochloride" and "(2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride." These are similar compounds, but not the same as the one requested. Therefore, the following information is based on the available search results for the closest matching compounds.

Scientific Research Applications

2,2-Dimethyl-1,4-oxazepane hydrochloride is a seven-membered heterocyclic compound that is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions. Research suggests it possesses biological activities, and its unique properties make it a valuable intermediate in drug synthesis.

(2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride also has a wide range of applications in scientific research:

- Chemistry: It is used as a building block in the synthesis of more complex molecules.

- Biology: It is studied for its potential biological activity and interactions with biomolecules.

- Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

- Industry: It is utilized in the production of specialty chemicals and materials.

2,2-Dimethyl-1,4-oxazepane hydrochloride exhibits various biological activities:

- Antimicrobial Properties: Studies have indicated that this compound possesses significant antimicrobial activity against a range of pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.

- Antiviral Effects: Preliminary investigations suggest that the compound may exhibit antiviral properties, though specific mechanisms and target viruses require further exploration.

- Neuroprotective Activity: The compound has been studied for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases and its ability to modulate neurotransmitter systems is particularly noteworthy.

Applications in Medicinal Chemistry

The unique properties of 2,2-Dimethyl-1,4-oxazepane hydrochloride make it a valuable intermediate in drug synthesis. Its structural similarity to known bioactive compounds suggests potential applications in developing new pharmaceuticals targeting various diseases:

- Antidepressants: Compounds derived from oxazepane structures have been linked to monoamine reuptake inhibition, indicating possible use in treating depression and anxiety disorders.

- Anticancer Agents: Research into derivatives of this compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

Natural-Product-Derived Sequanamycins

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 7,7-dimethyl-1,4-oxazepane hydrochloride with analogous compounds:

Key Observations :

- Electronic Effects : The 7-(difluoromethyl) derivative introduces strong electron-withdrawing groups, likely reducing basicity and enhancing metabolic stability relative to dimethyl analogs .

- Steric and Lipophilic Effects : The 4-benzyl-7,7-diphenyl analog demonstrates significantly increased steric bulk and lipophilicity, which may impede solubility but improve membrane permeability .

Research Findings and Trends

- Solubility : The dimethyl substitution increases hydrophobicity, necessitating formulation adjustments (e.g., salt forms, co-solvents) for bioavailability.

- Synthetic Flexibility : and highlight the use of dimethyl-substituted heterocycles in multicomponent reactions (e.g., Biginelli reaction), underscoring their versatility in generating pharmacologically active scaffolds .

Biological Activity

7,7-Dimethyl-1,4-oxazepane hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its synthesis, biological activity, and therapeutic applications, focusing on its mechanism of action and efficacy against various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been explored to optimize yield and purity. For instance, the use of nucleophilic substitution in the chromone framework has been highlighted as a viable synthetic pathway for related compounds .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been reported to exhibit monoamine reuptake inhibitory activity , which suggests potential applications in treating mood disorders such as depression and anxiety .

Antimicrobial Properties

Recent studies indicate that derivatives of the oxazepane structure demonstrate significant antimicrobial activity. For example, compounds based on the oxazepane scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often assessed using the disk diffusion method, where inhibition zones are measured .

| Compound | Target Bacteria | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|---|

| 7,7-Dimethyl-1,4-oxazepane | E. coli ATCC 35218 | 15 | Ciprofloxacin |

| Staphylococcus aureus ATCC 6538 | 12 | Chloramphenicol |

Case Studies

In a recent study focusing on the pharmacological profile of oxazepane derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards certain tumor cells while sparing normal cells .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that modifications to the oxazepane structure can significantly affect absorption and distribution characteristics. For instance, lipophilicity (measured by LogD) and metabolic stability were enhanced in certain derivatives compared to their parent compounds .

| Parameter | Value |

|---|---|

| LogD (pH 7.4) | 4.93 |

| Metabolic clearance (mL/h/10^6 hepatocytes) | 0.057 |

| Half-life at pH 2 | 48 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.